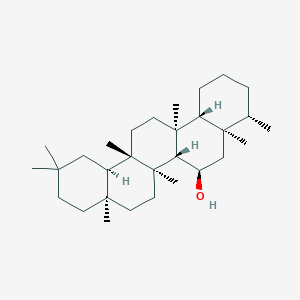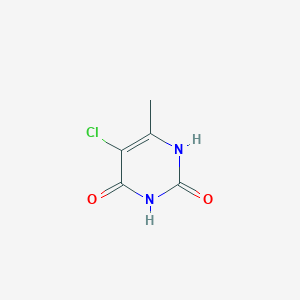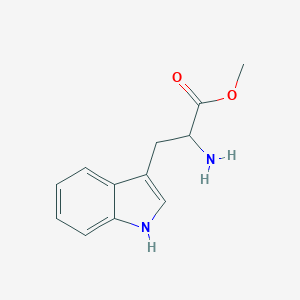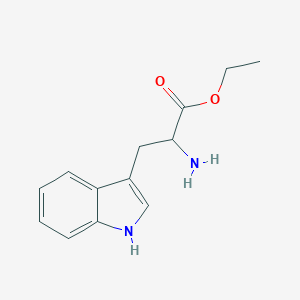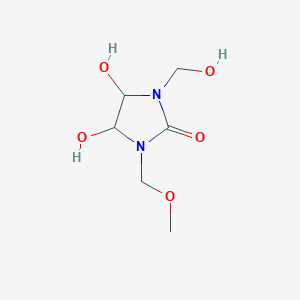
2H-Quinolizine-9-carboxylic acid, 1,3,4,6-tetrahydro-6-oxo-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Quinolizine-9-carboxylic acid, 1,3,4,6-tetrahydro-6-oxo-, methyl ester is a chemical compound with the molecular formula C12H15NO4 It is a derivative of quinolizine, a bicyclic nitrogen-containing compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Quinolizine-9-carboxylic acid, 1,3,4,6-tetrahydro-6-oxo-, methyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a ketoester, followed by cyclization and esterification steps. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2H-Quinolizine-9-carboxylic acid, 1,3,4,6-tetrahydro-6-oxo-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizine derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in different quinolizine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product but often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions include various quinolizine derivatives with different functional groups, which can be further utilized in organic synthesis and medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
2H-Quinolizine-9-carboxylic acid, 1,3,4,6-tetrahydro-6-oxo-, methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2H-Quinolizine-9-carboxylic acid, 1,3,4,6-tetrahydro-6-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2H-Quinolizine-9-carboxylic acid, 1,3,4,6-tetrahydro-6-oxo-, methyl ester include:
- Methyl 8-methoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate
- Ethyl 6-methyl-2-oxo-4-(3-(2,4,5-trifluorophenyl))-1,2,3,4-tetrahydroquinolizine-9-carboxylate .
Uniqueness
What sets this compound apart is its specific structural features and functional groups, which confer unique reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
17891-06-4 |
|---|---|
Molekularformel |
C11H13NO3 |
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
methyl 4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-15-11(14)8-5-6-10(13)12-7-3-2-4-9(8)12/h5-6H,2-4,7H2,1H3 |
InChI-Schlüssel |
QRGWYGYVCJSIKS-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C2CCCCN2C(=O)C=C1 |
Kanonische SMILES |
COC(=O)C1=C2CCCCN2C(=O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,13-Dihydro-6,13-[1,2]benzenopentacene](/img/structure/B91746.png)


